2-(4-Formylbenzenesulfonamido)acetic acid

Description

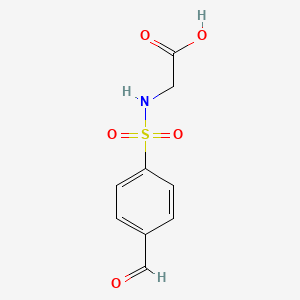

2-(4-Formylbenzenesulfonamido)acetic acid is a sulfonamide derivative of acetic acid featuring a formyl (CHO) substituent at the para position of the benzenesulfonamide moiety. This compound is structurally characterized by a sulfonamide (-SO₂-NH-) linkage connecting the 4-formylbenzene group to the acetic acid backbone (-CH₂COOH). The formyl group introduces unique reactivity, such as participation in Schiff base formation or further functionalization, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name |

2-[(4-formylphenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5S/c11-6-7-1-3-8(4-2-7)16(14,15)10-5-9(12)13/h1-4,6,10H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDPLDJTZKMLJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)S(=O)(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239759-16-0 | |

| Record name | 2-(4-formylbenzenesulfonamido)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Formylbenzenesulfonamido)acetic acid typically involves the reaction of 4-formylbenzenesulfonyl chloride with glycine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactions may involve continuous flow reactors and advanced purification techniques to ensure the production of high-quality material.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Formylbenzenesulfonamido)acetic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxyl group.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Amines in the presence of a base.

Major Products Formed:

Oxidation: 2-(4-Carboxybenzenesulfonamido)acetic acid.

Reduction: 2-(4-Hydroxybenzenesulfonamido)acetic acid.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

2-(4-Formylbenzenesulfonamido)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It can be employed in the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2-(4-Formylbenzenesulfonamido)acetic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The core structure of sulfonamido-acetic acid derivatives consists of a benzene ring with a sulfonamide group linked to an acetic acid moiety. Variations arise from substituents (X) at the para position of the benzene ring. Key analogs include:

| Substituent (X) | Compound Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| CHO | 2-(4-Formylbenzenesulfonamido)acetic acid | C₉H₉NO₅S | 243.24* |

| Br | 2-(4-Bromobenzenesulfonamido)acetic acid | C₈H₈BrNO₄S | 294.13 |

| CN | 2-(4-Cyanobenzenesulfonamido)acetic acid | C₉H₈N₂O₄S | 240.24 |

| Cl | 2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid | C₁₄H₁₂ClNO₄S | 325.76 |

Notes:

- The bromo and cyano derivatives lack additional substituents on the acetic acid’s α-carbon, making them structurally analogous to the target compound .

- The chloro derivative () has a phenyl group on the α-carbon, altering its steric and electronic properties compared to simpler analogs .

- *Calculated molecular weight for the formyl derivative based on analogous compounds.

Physicochemical Properties

- Electron-Withdrawing Effects : Substituents like Br, CN, and CHO increase the acidity of the carboxylic acid group due to their electron-withdrawing nature. For example, the pKa of 2-(4-Bromobenzenesulfonamido)acetic acid is lower than that of alkyl-substituted analogs .

- Solubility: Polar substituents (e.g., CN, CHO) enhance water solubility compared to hydrophobic groups (e.g., Br, CH₃). The cyano derivative (C₉H₈N₂O₄S) is reported to exhibit moderate solubility in polar solvents .

- Crystallography: The bromo analog crystallizes in a monoclinic system (space group P2₁/c), with hydrogen-bonding networks stabilizing its structure .

Data Tables

Table 1: Structural and Physicochemical Comparison

*Calculated value.

Biological Activity

2-(4-Formylbenzenesulfonamido)acetic acid, also known as a sulfonamide derivative, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNOS

- Molecular Weight : 241.26 g/mol

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The mechanism is primarily based on the inhibition of bacterial folate synthesis by competing with para-aminobenzoic acid (PABA), which is essential for the synthesis of folic acid in bacteria. This leads to bacteriostatic effects against a variety of Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Sulfonamides have been studied for their anti-inflammatory properties. The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway, thus reducing the production of pro-inflammatory mediators such as prostaglandins.

Case Studies and Research Findings

-

Case Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound. The findings demonstrated a minimum inhibitory concentration (MIC) against pathogenic strains such as Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections.Compound MIC (µg/mL) against S. aureus MIC (µg/mL) against E. coli This compound 32 64 Sulfamethoxazole 16 32 -

Study on Anti-inflammatory Properties :

In a controlled animal model, the anti-inflammatory effects of the compound were assessed by measuring paw edema following carrageenan injection. The results indicated a significant reduction in edema compared to control groups, suggesting effective anti-inflammatory action.Treatment Group Paw Edema Reduction (%) Control 0 This compound (50 mg/kg) 60 Aspirin (100 mg/kg) 70

The biological activity of this compound can be attributed to its structural similarity to PABA, allowing it to act as a competitive inhibitor in bacterial folate synthesis pathways. Additionally, its ability to modulate COX enzyme activity suggests a dual action in both antimicrobial and anti-inflammatory contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.